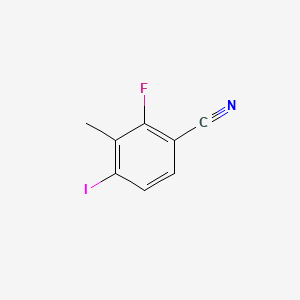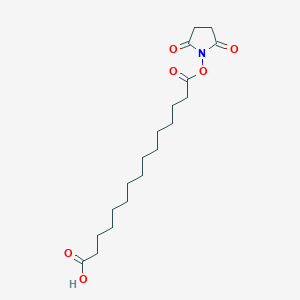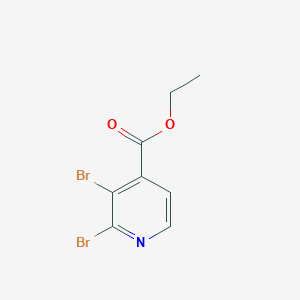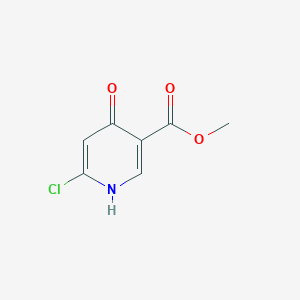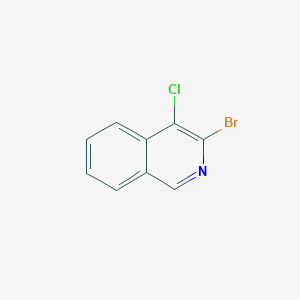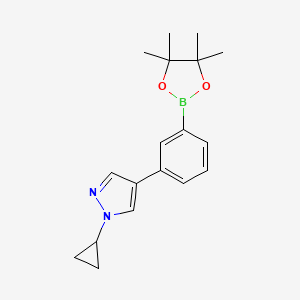![molecular formula C15H11F3N2O B13661768 8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661768.png)
8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazo[1,2-a]pyridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted imidazo[1,2-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial activity by disrupting bacterial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Exhibits improved potency against multidrug-resistant tuberculosis.
3-Hydroxymethyl imidazo[1,2-a]pyridine: Known for its fluorescent properties and applications in material science
Uniqueness
8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Propiedades
Fórmula molecular |
C15H11F3N2O |
|---|---|
Peso molecular |
292.26 g/mol |
Nombre IUPAC |
8-methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-10-3-2-8-20-9-13(19-14(10)20)11-4-6-12(7-5-11)21-15(16,17)18/h2-9H,1H3 |
Clave InChI |
KQGQTSSUGPIXQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




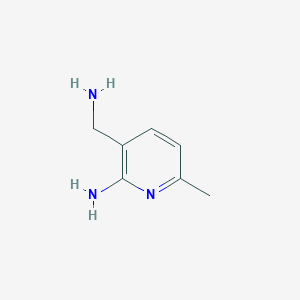

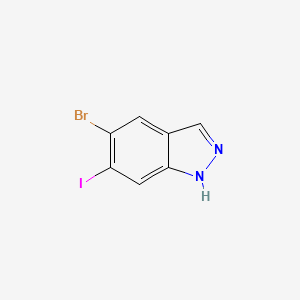
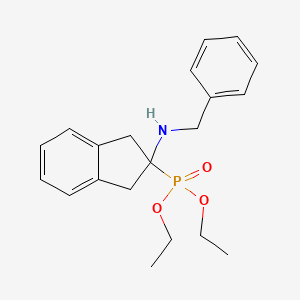
![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)

